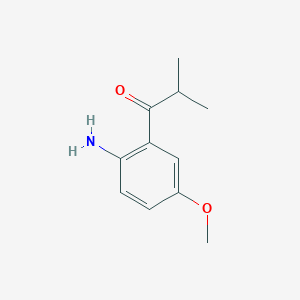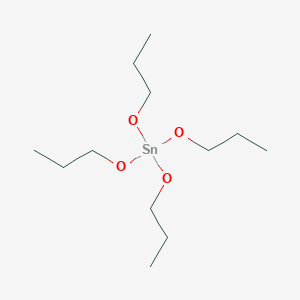
Tetrapropoxystannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapropoxystannane is an organotin compound with the chemical formula Sn(OPr)_4 It is a tetrahedral molecule where a central tin atom is bonded to four propoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrapropoxystannane can be synthesized through the reaction of tin tetrachloride (SnCl_4) with propanol (PrOH) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
SnCl4+4PrOH→Sn(OPr)4+4HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The product is then purified by distillation under reduced pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Tetrapropoxystannane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form tin oxide and propanol.
Transesterification: It can react with other alcohols to form different alkoxystannanes.
Oxidation: this compound can be oxidized to form tin dioxide (SnO_2).
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Transesterification: Other alcohols such as methanol or ethanol, often in the presence of a catalyst like sulfuric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.
Major Products Formed:
Hydrolysis: Tin oxide (SnO_2) and propanol.
Transesterification: Different alkoxystannanes and propanol.
Oxidation: Tin dioxide (SnO_2).
Aplicaciones Científicas De Investigación
Tetrapropoxystannane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of tin oxide nanoparticles, which have applications in sensors, catalysts, and transparent conducting films.
Catalysis: this compound is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology and Medicine: Research is ongoing into the potential use of organotin compounds, including this compound, in antimicrobial and anticancer therapies.
Industry: It is used in the production of coatings and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism by which tetrapropoxystannane exerts its effects depends on the specific application:
Catalysis: In catalytic reactions, this compound acts by coordinating to substrates and facilitating the formation or breaking of chemical bonds.
Antimicrobial and Anticancer Activity: The exact mechanism is not fully understood, but it is believed that organotin compounds can interact with cellular components, leading to disruption of cellular processes and cell death.
Comparación Con Compuestos Similares
- Tetramethoxystannane (Sn(OMe)_4)
- Tetraethoxystannane (Sn(OEt)_4)
- Tetrabutoxystannane (Sn(OBut)_4)
Comparison:
- Tetramethoxystannane: Similar in structure but with methoxy groups instead of propoxy groups. It is more volatile and has different solubility properties.
- Tetraethoxystannane: Contains ethoxy groups and is used in similar applications but has different reactivity due to the shorter alkyl chain.
- Tetrabutoxystannane: Contains butoxy groups and is less volatile than tetrapropoxystannane, with different applications in materials science.
This compound is unique due to its balance of volatility and reactivity, making it suitable for a wide range of applications in both research and industry.
Propiedades
Número CAS |
216859-00-6 |
|---|---|
Fórmula molecular |
C12H28O4Sn |
Peso molecular |
355.06 g/mol |
Nombre IUPAC |
tetrapropoxystannane |
InChI |
InChI=1S/4C3H7O.Sn/c4*1-2-3-4;/h4*2-3H2,1H3;/q4*-1;+4 |
Clave InChI |
YFCQYHXBNVEQKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Sn](OCCC)(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
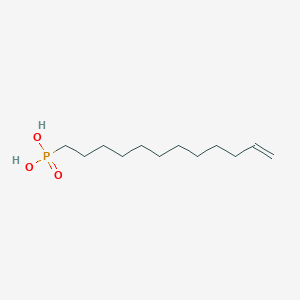
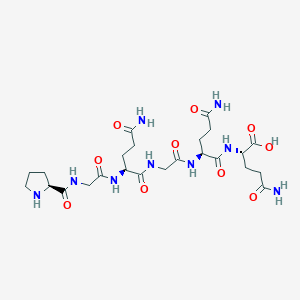

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
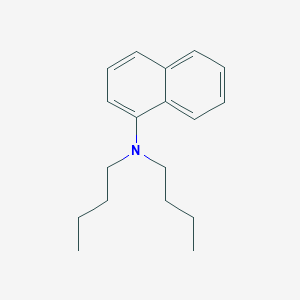
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
